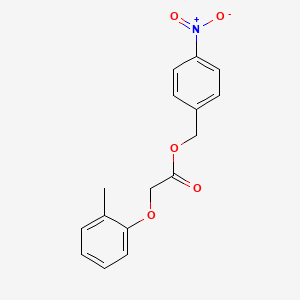![molecular formula C10H14ClNO2S B5869163 N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. It is a potent bronchodilator and has been used to treat respiratory disorders such as asthma in both humans and animals. In addition, Clenbuterol has been shown to have anabolic properties and has been used in livestock to promote muscle growth and increase meat production. In
Wirkmechanismus
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide works by binding to beta-2 adrenergic receptors in the body, which leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle in the bronchioles, leading to bronchodilation. In addition, N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to increase protein synthesis and decrease protein degradation, leading to an increase in muscle mass.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilator and anabolic properties, N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to increase metabolic rate and fat oxidation, leading to weight loss. It has also been shown to increase heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide in lab experiments is its potency and selectivity for beta-2 adrenergic receptors. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. However, one limitation of using N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide is its short half-life, which requires frequent dosing in order to maintain therapeutic levels.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide. One area of interest is its potential use in the treatment of obesity and metabolic disorders. N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to increase metabolic rate and fat oxidation, making it a promising candidate for weight loss and management of metabolic disorders. Another area of interest is its potential use in the treatment of muscle wasting and degenerative diseases, such as muscular dystrophy. N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to increase protein synthesis and decrease protein degradation, making it a potential therapeutic agent for these conditions. Finally, there is interest in developing more selective and potent beta-2 adrenergic agonists, which could lead to improved treatments for respiratory disorders and other conditions.
Synthesemethoden
The synthesis of N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide involves the reaction of 3-chlorobenzyl chloride with ethylamine to form N-(3-chlorobenzyl)ethylamine. This compound is then reacted with ethanesulfonyl chloride to form the final product, N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been used in scientific research to study its effects on the respiratory system, as well as its anabolic properties. It has been shown to improve lung function in patients with asthma and chronic obstructive pulmonary disease (COPD). In addition, N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been used to study its effects on muscle growth and metabolism, particularly in livestock.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-15(13,14)12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQWYUSJFGOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)


![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
